6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile
Description
6-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 3 and a piperidin-4-yloxy group at position 6. The piperidine moiety is further functionalized with a 1-benzofuran-2-carbonyl group, introducing a bicyclic aromatic system. This structural motif is significant in medicinal chemistry, as carbonitrile derivatives often exhibit bioactivity, particularly in targeting enzymes or receptors. The benzofuran group enhances lipophilicity and may facilitate π-π interactions in biological systems, while the ether linkage between the piperidine and pyridine rings contributes to conformational flexibility.
Properties
IUPAC Name |
6-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c21-12-14-5-6-19(22-13-14)25-16-7-9-23(10-8-16)20(24)18-11-15-3-1-2-4-17(15)26-18/h1-6,11,13,16H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJDNQRAMVGZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent. The piperidine ring is often introduced via a nucleophilic substitution reaction involving piperidine and a suitable leaving group.
The final step involves the coupling of the benzofuran and piperidine intermediates with the pyridine-3-carbonitrile moiety. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran moiety.
Reduction: Amines derived from the carbonitrile group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyridine-3-carbonitrile group can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Core Structure and Substituents
Key Observations
- Piperidine vs.
- Acyl vs. Sulfonyl Groups : The sulfonyl group in increases polarity and electron-withdrawing effects, likely enhancing aqueous solubility but reducing lipophilicity relative to the benzofuran-2-carbonyl group in the target compound.
- Aromatic Substituents : The benzofuran moiety in the target compound offers a fused aromatic system for π-π stacking, whereas thiophene () or phenyl groups () provide simpler aromatic interactions.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted logP* | Water Solubility* |
|---|---|---|---|---|
| This compound | C21H18N2O3 | 346.39 | ~3.2 | Moderate (lipophilic) |
| 6-{[1-(2,4-Dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile | C18H17Cl2N3O3S | 426.32 | ~2.8 | High (polar sulfonyl) |
| 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile | C17H18N4 | 278.35 | ~2.5 | Moderate (basic piperazine) |
Hypothetical Pharmacological Implications
- Carbonitrile Group : Common in kinase inhibitors, the carbonitrile may coordinate with ATP-binding sites.
- Benzofuran vs. Sulfonyl : The benzofuran group’s lipophilicity could enhance blood-brain barrier penetration, while the sulfonyl group () might favor hydrophilic targets.
- Piperazine Basicility : Compounds like may exhibit pH-dependent solubility, advantageous for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
